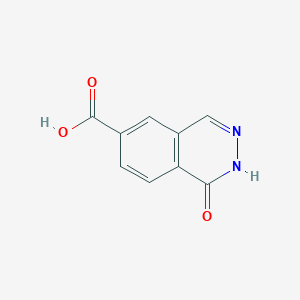

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 .

Synthesis Analysis

While specific synthesis methods for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- were not found, it’s worth noting that cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Molecular Structure Analysis

The molecular structure of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- consists of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.56±0.1 g/cm3 . Its melting point is greater than 300 °C .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Phthalazine-based Compounds Synthesis : A study highlighted the synthesis of phthalazine-based 1,2,3-triazole derivatives showing significant antimicrobial, antifungal, and antioxidant activities, indicating their potential as leads for developing new therapeutic agents (Shyma et al., 2016).

Chemically Bonded Iron Carbonyl : Research on novel organic–inorganic hybrid magnetic composites prepared via the interfacial reaction between magnetic phthalonitrile prepolymers and benzoxazine functional coatings on iron carbonyl particles demonstrated enhanced magnetism and thermal stability, opening avenues for advanced materials research (Jia et al., 2011).

Medicinal Chemistry Applications

- GABA-A Receptor Ligands : Studies have identified phthalazine derivatives as high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptor with selectivity over certain subtypes, providing a basis for the development of selective anxiolytics or sedatives (Carling et al., 2004).

Environmental Studies

Dicarboxylic Acids in Urban Aerosols : Research on the composition of urban aerosols highlighted the presence of phthalic acid among other dicarboxylic acids, underscoring its role in atmospheric chemistry and potential environmental impacts (Ho et al., 2006).

Phthalates and Human Health : A comprehensive review of phthalates, including phthalazine derivatives, discussed their wide industrial applications, metabolism, and health effects, emphasizing the need for understanding their impact on human health and the environment (Hauser & Calafat, 2005).

Direcciones Futuras

While specific future directions for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- were not found in the search results, it’s worth noting that compounds with similar structures have been used in the development of new drugs . This suggests that 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- could potentially be used in similar applications.

Propiedades

IUPAC Name |

1-oxo-2H-phthalazine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-2-1-5(9(13)14)3-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBOTOGKAFEBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[6-(2-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2940893.png)

![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)

![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)